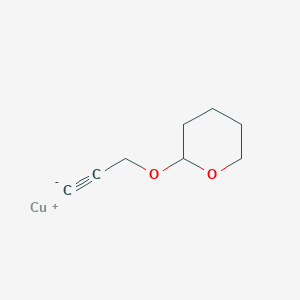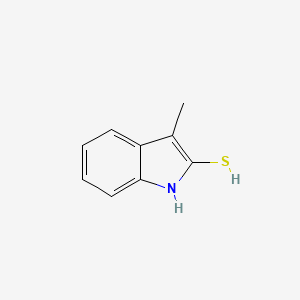![molecular formula C25H20NO2P B14589279 Phosphorane, [(3-nitrophenyl)methylene]triphenyl- CAS No. 61110-97-2](/img/structure/B14589279.png)
Phosphorane, [(3-nitrophenyl)methylene]triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their unique structure, where a phosphorus atom is bonded to a carbon atom that is also bonded to a nitrogen-containing group. This particular compound is characterized by the presence of a 3-nitrophenyl group attached to the methylene bridge, which is further connected to a triphenylphosphorane moiety.
准备方法
Synthetic Routes and Reaction Conditions
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be synthesized through the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] In this reaction, the phosphorane is generally not isolated but used in situ. Other bases like potassium tert-butoxide and sodium amide can also be used for the deprotonation process .
Industrial Production Methods
Industrial production of phosphorane, [(3-nitrophenyl)methylene]triphenyl- typically involves large-scale synthesis using similar deprotonation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: [(3-aminophenyl)methylene]triphenylphosphorane.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
科学研究应用
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used to study the effects of phosphorus ylides on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of phosphorane, [(3-nitrophenyl)methylene]triphenyl- involves the formation of a betaine intermediate during the Wittig reaction. The phosphorus ylide reacts with an aldehyde or ketone to form a four-membered ring intermediate, which then decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the phosphorus ylide.
相似化合物的比较
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be compared with other similar compounds such as:
- (Chloromethylene)triphenylphosphorane
- Methoxymethylenetriphenylphosphine
- Carbomethoxymethylenetriphenylphosphorane
Uniqueness
The presence of the 3-nitrophenyl group in phosphorane, [(3-nitrophenyl)methylene]triphenyl- imparts unique electronic properties that can influence its reactivity and stability. This makes it distinct from other phosphoranes that do not have this substituent .
属性
CAS 编号 |
61110-97-2 |
|---|---|
分子式 |
C25H20NO2P |
分子量 |
397.4 g/mol |
IUPAC 名称 |
(3-nitrophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20NO2P/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H |
InChI 键 |
LOPFCPJDGMHBRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)

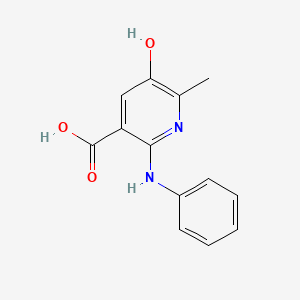
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
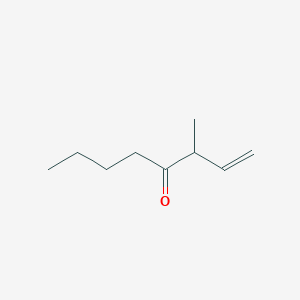
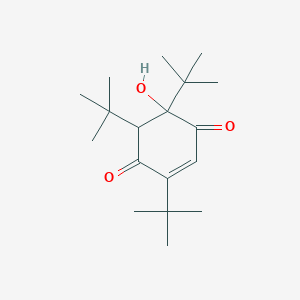
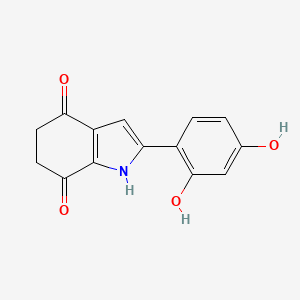
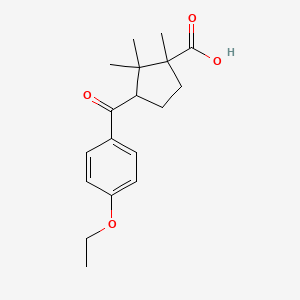
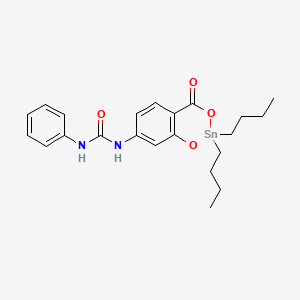
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)

